molecular formula C27H25NO7S B11145633 [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11145633
M. Wt: 507.6 g/mol
InChI Key: MCFFRLCBRUKJDP-UHFFFAOYSA-N
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Description

The compound [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic molecule that combines various functional groups, including a chromenone core, methoxyphenyl, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde derivatives with acetic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Sulfonylation: The sulfonylamino group is added by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.

    Esterification: The final esterification step involves the reaction of the intermediate with propanoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromenone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as anti-inflammatory or anticancer properties. Studies often focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to therapeutic effects.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonylamino group may enhance binding affinity through hydrogen bonding or electrostatic interactions. Pathways involved could include inhibition of specific kinases or modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both the chromenone core and the sulfonylamino group provides a distinct advantage in terms of binding to biological targets and undergoing various chemical transformations.

Properties

Molecular Formula

C27H25NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C27H25NO7S/c1-17-4-10-21(11-5-17)36(31,32)28-15-14-25(29)34-24-13-12-22-23(16-26(30)35-27(22)18(24)2)19-6-8-20(33-3)9-7-19/h4-13,16,28H,14-15H2,1-3H3

InChI Key

MCFFRLCBRUKJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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